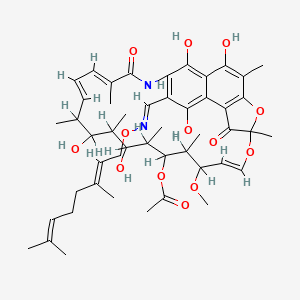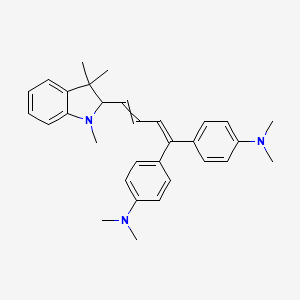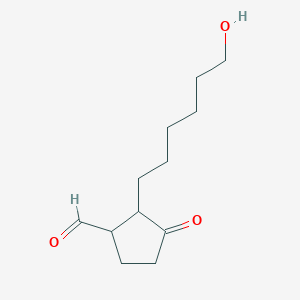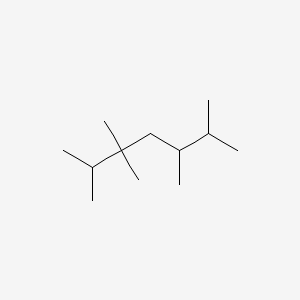![molecular formula C17H33IO2 B14637763 2-[(12-Iodododecyl)oxy]oxane CAS No. 55833-20-0](/img/structure/B14637763.png)
2-[(12-Iodododecyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(12-Iodododecyl)oxy]oxane is an organic compound characterized by a six-membered oxane ring with a 12-iodododecyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12-Iodododecyl)oxy]oxane typically involves the reaction of 12-iodododecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which subsequently undergoes nucleophilic attack by the alcohol to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(12-Iodododecyl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine can be reduced to iodide using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide derivatives.
Substitution: Corresponding substituted products, such as thioethers or amines.
Scientific Research Applications
2-[(12-Iodododecyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ether structures.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine.
Industry: Utilized in the production of specialty polymers and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(12-Iodododecyl)oxy]oxane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxane ring provides structural stability and can act as a scaffold for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a six-membered oxane ring but without the iodododecyl group.
2-Tetrahydropyranyl Ethers: Compounds with similar ether linkages but different substituents.
Uniqueness
2-[(12-Iodododecyl)oxy]oxane is unique due to the presence of the long iodododecyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or structural features .
Properties
CAS No. |
55833-20-0 |
|---|---|
Molecular Formula |
C17H33IO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
2-(12-iodododecoxy)oxane |
InChI |
InChI=1S/C17H33IO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2 |
InChI Key |
JGALVYNWOOPRQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(2,2-dibromocyclopropyl)methoxy]methyl]-](/img/structure/B14637684.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-ethylphenyl)thio]-](/img/structure/B14637686.png)


![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)



![2-{[3-(2,5-Dimethoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14637729.png)


![1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B14637748.png)
![1-Propanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B14637751.png)
![2-Methyl-5-[(2R,5S)-2-methyl-5-(propan-2-yl)oxolan-2-yl]furan](/img/structure/B14637754.png)
